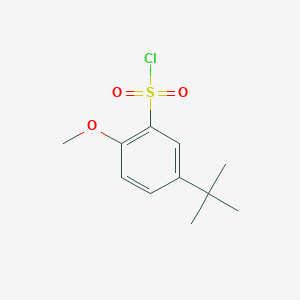

5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Description

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative characterized by a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzene ring. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its sterically hindered tert-butyl substituent enhances stability against hydrolysis compared to less bulky analogs, while the methoxy group contributes to electronic modulation of the aromatic ring, influencing reactivity in electrophilic or nucleophilic substitutions .

Properties

IUPAC Name |

5-tert-butyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-11(2,3)8-5-6-9(15-4)10(7-8)16(12,13)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKJABSTFRSIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30528045 | |

| Record name | 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30528045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88041-83-2 | |

| Record name | 5-tert-Butyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30528045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-2-methoxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonic acid or sulfonate ester.

Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonic Acids: Formed from oxidation reactions.

Sulfonate Esters: Formed from the reaction with alcohols

Scientific Research Applications

Applications in Organic Synthesis

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is widely used as a reagent in organic synthesis, particularly for the preparation of sulfonamides and other pharmaceutical intermediates. Its utility arises from its ability to act as an electrophile in nucleophilic substitution reactions.

Key Applications:

- Synthesis of Sulfonamides: It serves as a precursor in the synthesis of various sulfonamide drugs.

- Building Block for Complex Molecules: Utilized in constructing more complex organic frameworks.

Biological and Medicinal Applications

Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry.

Case Studies:

-

Anticancer Activity:

- A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited growth in several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

-

Antimicrobial Properties:

- Research published in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

-

Antioxidant Effects:

- In vitro assays showed that the compound significantly reduced oxidative stress markers in human fibroblast cells, suggesting its potential as a protective agent against cellular damage.

Applications in Biochemical Research

In biochemical research, this compound is employed for various applications:

- Proteomics Research: It is used for labeling proteins, aiding in the study of protein interactions and functions.

- Mechanistic Studies: Interaction studies focus on its reactivity with nucleophiles, helping elucidate its mechanism of action in biological systems.

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, a comparison with structurally related sulfonyl chlorides is essential. Below is a detailed analysis:

Table 1: Comparative Properties of 5-tert-Butyl-2-methoxybenzenesulfonyl Chloride and Analogous Compounds

| Compound Name | Substituents | Reactivity with Amines | Hydrolytic Stability | Solubility in Polar Solvents | Key Applications |

|---|---|---|---|---|---|

| This compound | 5-tert-butyl, 2-methoxy | Moderate | High | Moderate (THF, DCM) | Peptide synthesis, polymers |

| 4-Methylbenzenesulfonyl chloride | 4-methyl | High | Low | High (water, acetone) | Drug intermediates |

| 2-Nitrobenzenesulfonyl chloride | 2-nitro | Very high | Low | Low (chloroform, ether) | Protecting groups, dyes |

| 3,5-Dimethoxybenzenesulfonyl chloride | 3,5-dimethoxy | Low | Moderate | High (methanol, DMSO) | Catalysis, agrochemicals |

Key Findings :

Reactivity : The tert-butyl group in this compound sterically shields the sulfonyl chloride moiety, reducing its reactivity with nucleophiles like amines compared to 4-methylbenzenesulfonyl chloride (tosyl chloride). However, this steric effect improves selectivity in multi-step syntheses .

Stability : Hydrolytic stability is significantly higher than in nitro-substituted analogs (e.g., 2-nitrobenzenesulfonyl chloride), which are prone to rapid decomposition in aqueous environments.

Solubility : The methoxy group enhances polarity, but the bulky tert-butyl group limits solubility in highly polar solvents like water. This contrasts with 3,5-dimethoxybenzenesulfonyl chloride, which exhibits excellent solubility in DMSO due to its dual electron-donating substituents.

Applications : Unlike 4-methylbenzenesulfonyl chloride (widely used in drug synthesis), this compound is favored in peptide chemistry for its controlled reactivity and compatibility with acid-sensitive substrates.

Research Findings and Limitations

Recent studies highlight its utility in synthesizing sulfonated polymers with enhanced thermal stability, leveraging the tert-butyl group’s steric protection .

Biological Activity

5-tert-Butyl-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonic acid with thionyl chloride or oxalyl chloride, which results in the formation of the sulfonyl chloride. The compound is characterized by its sulfonyl group, which is known for its reactivity and ability to form strong interactions with biological molecules.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide precursor. Sulfonamides are known for their antibacterial properties, as they inhibit bacterial growth by interfering with folate synthesis. The sulfonyl group can interact with various biological targets, potentially inhibiting their function.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant biological activities. For instance, compounds synthesized from this sulfonyl chloride have been evaluated for their affinity towards various receptors involved in neurotransmission, such as the α2-adrenoceptor and the 5-HT7 receptor . These studies indicate that modifications to the core structure can enhance receptor binding and biological efficacy.

Case Studies

- Antidepressant Activity : A series of arylsulfonamide derivatives derived from this compound were tested for antidepressant-like effects in animal models. These compounds demonstrated significant improvements in behavioral tests, suggesting potential therapeutic applications in treating depressive disorders .

- Antimicrobial Properties : Derivatives of this compound have also been investigated for their antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) studies revealed that certain modifications could enhance antibacterial potency .

Table 1: Biological Activity Summary of Derivatives

| Compound Name | Target Receptor | Affinity (Ki) | Biological Activity |

|---|---|---|---|

| Compound A | α2-Adrenoceptor | 80 nM | Antidepressant-like effects |

| Compound B | 5-HT7 Receptor | 30 nM | Antidepressant-like effects |

| Compound C | Bacterial Strain X | MIC = 0.78 µM | Antibacterial activity |

Q & A

Q. What are the recommended methods for synthesizing 5-tert-butyl-2-methoxybenzenesulfonyl chloride, and how can intermediates be characterized?

Synthesis typically involves sulfonation of a substituted benzene precursor followed by chlorination. For example, tert-butyl-substituted aromatic compounds (e.g., 4-tert-butylbenzoyl chloride in ) are synthesized via Friedel-Crafts alkylation. Intermediate characterization requires HPLC purity analysis (>95% , as seen in benzotriazole derivatives in ) and structural confirmation via NMR (1H/13C) and mass spectrometry (e.g., molecular weight verification as in ). Ensure inert conditions during chlorination to avoid hydrolysis of the sulfonyl chloride group .

Q. How should researchers safely handle and store this compound to minimize degradation?

The compound is likely moisture-sensitive due to the sulfonyl chloride group. Storage at +4°C under inert gas (argon/nitrogen) is recommended, similar to protocols for 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole ( ). Use sealed, desiccated containers and avoid exposure to humidity. Safety protocols for tert-butyl chlorides (e.g., tert-butyl chloride in ) apply: use fume hoods, PPE, and refer to SDS guidelines for spill management .

Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?

- Chromatography : HPLC (as in ) with UV detection.

- Spectroscopy : Compare IR peaks for sulfonyl chloride (~1370 cm⁻¹ S=O stretch) and tert-butyl groups (C-H stretches ~2960 cm⁻¹).

- Mass Spec : Confirm molecular ion ([M+H]+) using high-resolution MS (e.g., exact mass calculations as in ).

- Elemental Analysis : Validate C, H, S, and Cl content to rule out impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electrophilic sulfur center’s reactivity. For example, studies on receptor-ligand interactions ( ) use hybrid quantum mechanics/molecular mechanics (QM/MM) to map charge distribution. Compare results with experimental kinetics (e.g., hydrolysis rates under varying pH) to validate predictions. Note methodological divergences: receptor-based models ( ) may yield conflicting reactivity clusters due to differing biological vs. chemical assumptions .

Q. What experimental strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with bulky substituents?

Contradictions often arise from steric effects or solvent polarity. For example:

- Steric Hindrance : Compare reaction rates with less hindered analogs (e.g., 4-tert-butylbenzoyl chloride in ).

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar media (toluene) to isolate electronic vs. steric contributions.

- Kinetic Isotope Effects (KIEs) : Use deuterated reagents to probe transition states. Reference methodological frameworks in , where hybrid wet-lab/computational approaches reconcile data discrepancies .

Q. How does the tert-butyl group influence the compound’s stability and spectroscopic properties compared to other alkyl substituents?

The tert-butyl group enhances steric protection of the sulfonyl chloride, reducing hydrolysis rates. Spectroscopically, it introduces distinct 1H NMR signals (singlet for nine equivalent protons at ~1.3 ppm) and 13C NMR peaks for quaternary carbons (~30 ppm). Compare with methyl or isopropyl analogs (e.g., 5-tert-butyl-2-methyl-benzenesulfonyl chloride in ) to isolate substituent effects. Thermogravimetric analysis (TGA) can quantify thermal stability differences .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Friedel-Crafts alkylation, sulfonation | Catalytic asymmetric sulfonation |

| Characterization | NMR, HPLC, melting point | HR-MS, X-ray crystallography, DFT modeling |

| Reactivity Analysis | Solubility tests, stoichiometric reactions | KIEs, solvent polarity screens, QM/MM models |

| Data Interpretation | Purity thresholds, spectral matching | Cluster analysis, meta-study frameworks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.